molecular formula C13H21NO5 B3232444 (3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid CAS No. 1341036-02-9

(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3232444
CAS No.: 1341036-02-9
M. Wt: 271.31
InChI Key: NUZRIMJKEIXVTQ-OPRDCNLKSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a pyrano[3,2-b]pyrrole core fused with a tetrahydropyran ring. Its stereochemistry is defined by the 3aR,5R,7aR configuration, which influences its three-dimensional conformation and biological interactions. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes .

Properties

IUPAC Name

(3aR,5R,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZRIMJKEIXVTQ-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC[C@@H](O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrano Moiety: The pyrano ring is introduced via a cyclization reaction with a dihydropyran derivative.

    Protection of Functional Groups: Functional groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

    Final Cyclization and Deprotection: The final cyclization step forms the octahydropyrano[3,2-b]pyrrole structure, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. Its heterocyclic structure is of interest due to its potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties contribute to the development of materials with enhanced performance characteristics, such as increased strength, durability, and chemical resistance.

Mechanism of Action

The mechanism of action of (3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Heterocyclic Carboxylic Acid Family

The compound belongs to a broader class of hetero(bi)cyclic carboxylic acids, which are known for their roles as enzyme inhibitors, particularly for D-amino acid oxidase (DAAO) . Key structural analogs include:

Compound Name Core Structure Functional Groups Biological Activity Reference
(3aR,5R,7aR)-Boc-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid Pyrano-pyrrole + tetrahydropyran Boc, carboxylic acid DAAO inhibition (hypothesized)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thieno-pyrrole Carboxylic acid DAAO inhibitor (IC₅₀ ~ nM range)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) Furo-pyrrole Carboxylic acid DAAO inhibitor, neuroprotective
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester Thieno-pyrrole Methyl ester, acetyl groups Antimicrobial, antioxidant
Ethyl 1-(Boc-amino)-2-methyl-pyrrole-3-carboxylate Pyrrole Boc-protected amine, ethyl ester Synthetic intermediate

Key Observations :

  • Functional Groups: The carboxylic acid group is critical for DAAO inhibition, as seen in 4H-thieno and 4H-furo analogs . Ester derivatives (e.g., methyl ester in ) may act as prodrugs with reduced potency until hydrolyzed .
  • Boc Protection: Unlike non-protected analogs, the Boc group enhances solubility in organic solvents during synthesis but may require removal for bioactivity .

Biological Activity

(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure and functional groups provide a basis for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C13H21NO5C_{13}H_{21}NO_5

Its structural characteristics include a pyrrole ring and a carboxylic acid group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have suggested that it can induce apoptosis in cancer cell lines. For example, derivatives of pyrrole compounds have been found to inhibit the proliferation of breast and prostate cancer cells by modulating signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of pyrrole derivatives. The findings revealed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer effects of pyrrole-based compounds were explored. The study demonstrated that these compounds could reduce cell viability in human breast cancer cells by up to 70% at concentrations of 50 µM . This suggests a promising avenue for further development into anticancer therapies.

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineConcentrationEffect
AntimicrobialE. coli10 µg/mLInhibition of growth
AnticancerBreast cancer cells50 µM70% reduction in viability
Enzyme InhibitionVarious enzymesTBDInhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

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